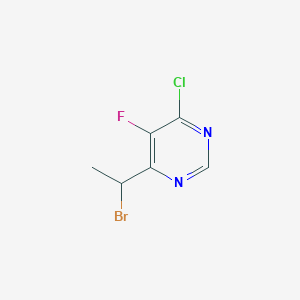

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAESVRBYUDTWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=NC=N1)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940340 | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188416-28-6 | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on its pivotal role in the development of antifungal agents.

Introduction: The Significance of a Halogenated Pyrimidine

This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyrimidine core substituted with three distinct halogen atoms (fluorine, chlorine, and bromine) and an ethyl group, makes it a versatile and valuable building block in medicinal chemistry. Pyrimidine derivatives are fundamental to numerous biological processes and form the structural basis for a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2][3]

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall therapeutic profile.[4][5][6] this compound exemplifies this principle and is most notably recognized as a key intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal medication.[7][8][9][10][11] This guide will explore the chemical intricacies that underpin its utility and provide practical insights for its synthesis and application.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and manufacturing. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 188416-28-6 | [9][11][12][13] |

| Molecular Formula | C₆H₅BrClFN₂ | [12][13][14] |

| Molecular Weight | 239.47 g/mol | [13][14] |

| Boiling Point | 257.8 °C (Predicted at 760 mmHg) | [12][15] |

| Density | 1.725 g/cm³ (Predicted) | [15] |

| IUPAC Name | 4-(1-bromoethyl)-6-chloro-5-fluoro-pyrimidine | [13] |

| Storage Conditions | 2-8°C, in a dry, cool, well-ventilated place | [12][13][16] |

Synthesis Methodologies: A Tale of Two Routes

The synthesis of this compound can be approached from different starting materials. The choice of synthetic route often involves a trade-off between raw material cost, process complexity, and overall yield. Two prominent methods are detailed below.

Method 1: Synthesis from 5-Fluorouracil

This route begins with the readily available but relatively expensive 5-fluorouracil. It involves a multi-step process that builds the desired functionality onto the pyrimidine ring. While effective, the cost of the starting material can be a limiting factor for large-scale industrial production.[7][8]

Experimental Protocol:

-

Chlorination: 5-fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) with N,N-dimethylaniline, to produce 2,4-dichloro-5-fluoropyrimidine.[8]

-

Ethylation: The resulting dichlorinated pyrimidine undergoes a Grignard reaction with ethylmagnesium bromide. This step selectively adds an ethyl group, primarily at the 4-position, yielding 4-chloro-6-ethyl-5-fluoropyrimidine.

-

Hydrolysis & Reduction: The intermediate is hydrolyzed and reduced to form 4-ethyl-5-fluoro-6-hydroxypyrimidine.[8]

-

Chlorination: The hydroxyl group is subsequently converted back to a chlorine atom.

-

Radical Bromination: The final step involves a radical bromination of the ethyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), which yields the target compound.[8]

Method 2: A More Economical Route from Ethyl 2-fluoroacetate

A more recent and industrially favored approach utilizes inexpensive and readily available starting materials, offering a more cost-effective and scalable process.[7] This method builds the pyrimidine ring from acyclic precursors.

Experimental Protocol:

-

Acylation: Ethyl 2-fluoroacetate is reacted with propionyl chloride in the presence of a base (e.g., triethylamine) to synthesize the intermediate ethyl 2-fluoropropionylacetate.[7]

-

Cyclization: The resulting β-keto ester is then cyclized with formamidine acetate in a suitable solvent under basic conditions. This step forms the core 6-ethyl-5-fluoro-4-hydroxypyrimidine ring.[7]

-

Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7]

-

Bromination: In the final step, a brominating agent is added along with a radical initiator to brominate the ethyl side chain, yielding this compound.[7]

Caption: Economical synthesis route starting from ethyl 2-fluoroacetate.

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Bromoethyl Moiety: The bromine atom on the ethyl side chain is an excellent leaving group. This makes the α-carbon highly susceptible to nucleophilic attack, serving as the primary reactive handle for coupling with other molecules. This reactivity is the cornerstone of its application as a key building block.

-

The Pyrimidine Ring: The halogen substituents (Cl and F) make the pyrimidine ring electron-deficient, influencing its aromatic character and the reactivity of the ring carbons. The chlorine at the 6-position can be displaced by nucleophiles under certain conditions, allowing for further derivatization.

-

The Role of Fluorine: The fluorine atom at the 5-position is critical. Its strong electron-withdrawing nature impacts the acidity of adjacent protons and the overall electronic profile of the ring. In the final drug molecule, the C-F bond enhances metabolic stability and can improve binding interactions with the target enzyme.[5][6]

Primary Application: Synthesis of Voriconazole

The principal application of this compound is as a pivotal intermediate in the multi-step synthesis of Voriconazole, a second-generation triazole antifungal agent.[7][9][11] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-sterol demethylase, which disrupts the production of ergosterol, a vital component of the fungal cell membrane.

In the synthesis, the bromoethyl group of this compound is coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This key C-C bond-forming reaction assembles the core structure of the final drug.

Caption: Role as a key intermediate in the Voriconazole synthesis pathway.

Broader Potential in Drug Discovery

Beyond Voriconazole, the unique structural features of this compound make it a valuable scaffold for broader drug discovery efforts.

-

Kinase Inhibitors: The pyrimidine core is a common motif in kinase inhibitors; this intermediate can be used to develop new compounds targeting various protein kinases implicated in cancer and inflammatory diseases.[12]

-

Antiviral Agents: As a functionalized pyrimidine, it can be used to synthesize novel nucleoside and non-nucleoside analogs for evaluation as antiviral therapies.[12]

-

Radiolabeling: The fluorine atom provides an opportunity for isotopic labeling (e.g., with ¹⁸F) to create radiotracers for use in Positron Emission Tomography (PET) imaging, enabling the study of biological processes in vivo.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is classified with the following hazards:

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[16][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]

- 10. This compound CAS#: [amp.chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound [myskinrecipes.com]

- 13. dev.klivon.com [dev.klivon.com]

- 14. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

- 17. capotchem.com [capotchem.com]

The Analytical Scientist's Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine: A Comprehensive Structural Elucidation

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine, a key intermediate in the synthesis of high-profile pharmaceutical agents such as Voriconazole.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the multifaceted analytical techniques required for unambiguous molecular characterization. We will delve into the practical application and theoretical underpinnings of mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The causality behind experimental choices is emphasized, ensuring a robust and self-validating analytical workflow. All discussions are grounded in established scientific principles and supported by references to authoritative sources.

Introduction: The Significance of a Pharmaceutical Building Block

This compound (CAS No. 188416-28-6) is a halogenated pyrimidine derivative of significant interest in medicinal chemistry.[4] Its primary role as a crucial intermediate in the synthesis of the triazole antifungal agent Voriconazole underscores the importance of its unambiguous structural verification.[1][2][3] The presence of multiple reactive sites and stereocenters necessitates a rigorous analytical approach to ensure the purity, identity, and stability of this critical precursor, thereby safeguarding the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide will systematically deconstruct the molecule's structure through a multi-technique analytical approach. We will explore not just the "what" but the "why" of each analytical step, providing the reader with a logical and scientifically sound methodology for the comprehensive characterization of this and other complex heterocyclic molecules.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is an indispensable first step in the structural elucidation process, providing vital information about the compound's molecular weight and elemental composition. For this compound (C₆H₅BrClFN₂), the presence of multiple isotopes of chlorine and bromine leads to a characteristic isotopic pattern in the mass spectrum.

Expected Isotopic Pattern and Molecular Ion

The molecular weight of this compound is approximately 239.47 g/mol .[4] The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with roughly 1:1 natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with roughly 3:1 natural abundance) will result in a complex isotopic cluster for the molecular ion peak. The most abundant peaks in this cluster would be expected at m/z values corresponding to the combinations of the most abundant isotopes.

| Isotopic Combination | Approximate m/z | Relative Abundance Pattern |

| ⁷⁹Br, ³⁵Cl | [M]⁺ | Highest abundance |

| ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | [M+2]⁺ | High abundance |

| ⁸¹Br, ³⁷Cl | [M+4]⁺ | Lower abundance |

Fragmentation Analysis: Deconstructing the Molecule

Electron ionization (EI) mass spectrometry will not only confirm the molecular weight but also provide structural information through characteristic fragmentation patterns. The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the loss of the halogen substituents and cleavage of the bromoethyl side chain.

A plausible fragmentation pathway is outlined below:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Introduction: Direct infusion or via gas chromatography (GC) for volatile samples.

-

Mass Range: Scan from m/z 50 to 300.

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₆H₅BrClFN₂.

Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques is essential for a complete assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum is expected to be relatively simple, showing signals for the pyrimidine ring proton and the protons of the bromoethyl group.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.9 | d | ~3.0 (⁴JHF) | Pyrimidine ring proton |

| -CH(Br)- | ~5.5 | qd | ~7.0 (³JHH), ~2.0 (⁴JHF) | Methine proton |

| -CH₃ | ~2.1 | d | ~7.0 (³JHH) | Methyl protons |

Rationale for Assignments:

-

H-2: The pyrimidine proton at position 2 is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and will appear at a high chemical shift. It will likely exhibit a small coupling to the fluorine atom at position 5 (a four-bond coupling, ⁴JHF).

-

-CH(Br)-: The methine proton is deshielded by the adjacent bromine atom and the pyrimidine ring. It will appear as a quartet due to coupling with the methyl protons (³JHH) and may show further splitting into a doublet of quartets due to coupling with the fluorine atom (⁴JHF).

-

-CH₃: The methyl protons are in a more shielded environment and will appear as a doublet due to coupling with the methine proton (³JHH).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the electronegative fluorine atom will induce characteristic splitting patterns due to C-F coupling.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) | Assignment |

| C-2 | ~155 | d | ~5 | Pyrimidine ring carbon |

| C-4 | ~158 | d | ~15 | Pyrimidine ring carbon |

| C-5 | ~145 | d | ~250 | Pyrimidine ring carbon |

| C-6 | ~150 | d | ~20 | Pyrimidine ring carbon |

| -CH(Br)- | ~45 | d | ~5 | Methine carbon |

| -CH₃ | ~25 | s | - | Methyl carbon |

Rationale for Assignments:

-

C-F Coupling: The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 200-300 Hz.[5] Carbons two (²JCF) and three (³JCF) bonds away from the fluorine will show smaller couplings.

-

Chemical Shifts: The pyrimidine ring carbons are in the aromatic region, with their specific shifts influenced by the attached halogens and nitrogen atoms. The aliphatic carbons of the bromoethyl group will appear at higher field.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atom's environment.[6]

-

Predicted Chemical Shift: A single resonance is expected for the fluorine atom on the pyrimidine ring. The exact chemical shift will be dependent on the solvent and reference standard but is anticipated to be in the typical range for fluoroaromatic compounds.

-

Coupling: This signal will be split by the adjacent protons, primarily H-2 (⁴JFH) and the methine proton of the ethyl group (⁴JFH).

2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the overall connectivity of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals of the bromoethyl group to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two and three bonds. Key expected correlations include:

-

The methine proton of the bromoethyl group to C-4 and C-5 of the pyrimidine ring.

-

The methyl protons to C-4 and the methine carbon.

-

The H-2 proton to C-4 and C-6 of the pyrimidine ring.

-

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

-

Instrument: NMR Spectrometer (400 MHz or higher).

-

Solvent: CDCl₃ or DMSO-d₆.

-

Experiments:

-

¹H NMR

-

¹³C{¹H} NMR (proton decoupled)

-

¹⁹F NMR

-

gHSQC

-

gHMBC

-

-

Data Processing: Use appropriate software (e.g., MestReNova, TopSpin) for Fourier transformation, phasing, baseline correction, and peak picking.

Vibrational Analysis: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration |

| Aromatic C-H stretch | 3100-3000 | C-H stretching in the pyrimidine ring |

| Aliphatic C-H stretch | 3000-2850 | C-H stretching in the ethyl group |

| C=N and C=C stretch | 1600-1450 | Aromatic ring stretching |

| C-F stretch | 1250-1000 | Carbon-fluorine bond stretching |

| C-Cl stretch | 800-600 | Carbon-chlorine bond stretching |

| C-Br stretch | 600-500 | Carbon-bromine bond stretching |

Experimental Protocol: IR Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: As a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Structural Picture

The structural elucidation of this compound is a prime example of the power of a multi-technique analytical approach. By integrating the data from mass spectrometry, a suite of NMR experiments, and infrared spectroscopy, a self-validating and unambiguous structural assignment can be achieved. Mass spectrometry provides the molecular formula and key fragmentation information. One-dimensional NMR offers insights into the local chemical environments of the protons, carbons, and fluorine atom. Two-dimensional NMR techniques definitively establish the connectivity of the molecular framework. Finally, IR spectroscopy confirms the presence of the expected functional groups. This comprehensive analytical workflow is essential for ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [lgcstandards.com]

- 4. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block

An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

This compound, identified by its CAS number 188416-28-6, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Pyrimidine derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA, and their synthetic analogues have a long and successful history as therapeutic agents.[1][2][3] The strategic incorporation of fluorine into these scaffolds often enhances metabolic stability, binding affinity, and bioavailability, making fluorinated pyrimidines a cornerstone of modern drug design.[4][5][6]

This compound, possessing three distinct and reactive sites—a bromoethyl group, a chloro substituent, and a fluoro-activated pyrimidine core—serves as a versatile intermediate. Its most notable application is as a key building block in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[7][8][9] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, chemical reactivity, and established protocols for its use.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 188416-28-6 | [10][11] |

| Molecular Formula | C₆H₅BrClFN₂ | [10][12] |

| Molecular Weight | 239.47 g/mol | [10][13] |

| Canonical SMILES | CC(C1=C(C(=NC=N1)Cl)F)Br | [10] |

| InChI Key | AAESVRBYUDTWKH-UHFFFAOYSA-N | [10] |

| Boiling Point | 257.8±35.0 °C (Predicted) | [14][15] |

| Density | 1.725±0.06 g/cm³ (Predicted) | [15] |

| XLogP3 | 2.3 | [10][13] |

| Appearance | Light yellow oil | [16] |

| Storage | 2-8°C, in a dry, cool, well-ventilated place | [14][17] |

Synthesis Pathway and Rationale

The synthesis of this compound is a multi-step process designed for efficiency and scalability. One documented method starts from readily available materials and proceeds through key intermediates, demonstrating a logical application of modern synthetic chemistry.[7]

The process begins with the acylation of ethyl 2-fluoroacetate with propionyl chloride to form an essential β-keto ester intermediate. This intermediate undergoes a cyclization reaction with formamidine acetate to construct the core pyrimidine ring. Subsequent chlorination, typically with a strong chlorinating agent like phosphorus oxychloride (POCl₃), converts the hydroxyl group into a more reactive chloro group. The final step is a selective radical bromination of the ethyl side chain, initiated by a radical initiator like AIBN in the presence of N-Bromosuccinimide (NBS), to yield the target molecule.[7][16]

The choice of reagents is critical:

-

Base in Acylation/Cyclization: A non-nucleophilic base is used to deprotonate the starting materials without competing in the reaction.

-

Chlorinating Agent: POCl₃ is a powerful and cost-effective reagent for converting pyrimidones to chloropyrimidines.

-

Bromination: The use of NBS and a radical initiator like AIBN allows for selective bromination at the benzylic-like position of the ethyl group, leaving the aromatic pyrimidine ring untouched.[16]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its three distinct reactive handles, which can be addressed with high selectivity.

-

The 1-Bromoethyl Group: This is the most reactive site for nucleophilic substitution (Sₙ2 or Sₙ1 type reactions). The bromine atom is an excellent leaving group, and the adjacent pyrimidine ring stabilizes the transition state. This site is crucial for coupling with nucleophiles, such as the triazole ring in the synthesis of Voriconazole.[18]

-

The 6-Chloro Group: The chlorine atom attached to the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the electron-withdrawing nitrogen atoms and the fluorine atom within the ring. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C6 position, enabling the creation of diverse molecular libraries.

-

The 5-Fluoro Group: While the C-F bond is generally strong, the fluorine atom significantly influences the electronic properties of the pyrimidine ring. Its strong electron-withdrawing nature acidifies the ring protons and activates the C6-chloro position towards nucleophilic attack.[6][19] In drug molecules, the fluorine atom often enhances binding to target proteins and blocks metabolic oxidation.[6]

Application in Drug Discovery: The Voriconazole Intermediate

The primary and most well-documented application of this compound is its role as a critical intermediate in the production of Voriconazole, a second-generation triazole antifungal medication.[7][16] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme 14α-sterol demethylase, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.

In the synthesis of Voriconazole, this compound is coupled with a protected (1R,2R)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol derivative. The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the triazole ring displaces the bromine atom on the pyrimidine intermediate. This step effectively joins the two key fragments of the final drug molecule.

Beyond Voriconazole, its structural motifs are valuable in constructing complex heterocyclic systems for other bioactive molecules, including kinase inhibitors and antiviral agents.[14]

Experimental Protocols & Safe Handling

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][17]

-

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[20][21]

-

Avoid formation of dust and aerosols.[20]

-

Wash hands thoroughly after handling.[17]

-

-

Conditions for Safe Storage:

-

Accidental Release Measures:

Protocol: Representative Nucleophilic Substitution

This protocol describes a general procedure for the Sₙ2 reaction at the bromoethyl position, analogous to the key step in Voriconazole synthesis.

Objective: To couple this compound with a generic amine nucleophile (R-NH₂).

Materials:

-

This compound (1.0 eq)

-

Amine Nucleophile (R-NH₂) (1.1 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add this compound and the chosen anhydrous solvent. Begin stirring to dissolve.

-

Nucleophile & Base: Add the amine nucleophile (R-NH₂) to the solution, followed by the dropwise addition of the non-nucleophilic base (DIPEA).

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is more than a mere chemical intermediate; it is a testament to the power of strategic molecular design. The precise arrangement of its chloro, fluoro, and bromoethyl functionalities provides a platform for complex molecular construction, most notably enabling the efficient synthesis of the vital antifungal drug Voriconazole. For drug discovery professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in the development of new and improved therapeutics. Its continued availability and well-characterized nature ensure its place as a valuable tool in the medicinal chemist's arsenal.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. growingscience.com [growingscience.com]

- 4. nbinno.com [nbinno.com]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]

- 8. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CAS 188416-28-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [myskinrecipes.com]

- 15. echemi.com [echemi.com]

- 16. Page loading... [wap.guidechem.com]

- 17. echemi.com [echemi.com]

- 18. This compound CAS#: [amp.chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. tlcstandards.com [tlcstandards.com]

- 21. capotchem.com [capotchem.com]

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine molecular weight and formula

An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Executive Summary: This document provides a comprehensive technical overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole, this guide elucidates its fundamental physicochemical properties, detailed synthetic pathways, and essential applications.[1][2][3][4] The content herein is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into its handling, analysis, and strategic importance in pharmaceutical manufacturing.

Introduction and Strategic Importance

This compound is a substituted pyrimidine derivative whose value in pharmaceutical sciences is anchored by its unique structural features. The pyrimidine core, functionalized with three distinct halogen atoms (Fluorine, Chlorine, Bromine) and an ethyl group, presents a versatile scaffold for complex molecular construction. The fluorine at the C5 position and chlorine at the C6 position are crucial for modulating the electronic properties and metabolic stability of target molecules. The 1-bromoethyl group at the C4 position serves as a highly reactive handle, enabling efficient coupling reactions essential for building the final active pharmaceutical ingredient (API).

Its most prominent role is as a pivotal precursor in the industrial synthesis of Voriconazole, an antifungal drug used to treat serious, invasive fungal infections.[1][2] Understanding the chemistry, synthesis, and handling of this intermediate is therefore fundamental for chemists working in antifungal drug development and process optimization.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of chemical synthesis and quality control. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 188416-28-6 | [1][5][6][7] |

| Molecular Formula | C₆H₅BrClFN₂ | [1][5][7] |

| Molecular Weight | 239.47 g/mol | [5][6][7][8] |

| Exact Mass | 237.93087 Da | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | Pyrimidine, 4-(1-bromoethyl)-6-chloro-5-fluoro- | [1][5] |

| 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | [8] | |

| Appearance | White powder to light yellow oil | [3] |

| Boiling Point | 257.8 ± 35.0 °C (Predicted) | [9][10] |

| Storage Conditions | 2-8°C, in a dry, cool, well-ventilated place | [5][6][11] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. One established pathway begins with 5-fluoropyrimidine, demonstrating a logical progression of functional group transformations.[3]

Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation of common laboratory procedures.

Step 1: Dichlorination of 5-Fluoropyrimidine

-

Rationale: This step activates the pyrimidine ring for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for converting hydroxyl groups (in the tautomeric form of the starting material) to chlorides.

-

Procedure: 5-fluoropyrimidine is heated with phosphorus oxychloride, often in the presence of a tertiary amine base like N,N-dimethylaniline, to drive the reaction to completion. The reaction is refluxed for several hours, and the resulting 2,4-dichloro-5-fluoropyrimidine is isolated after careful workup.[3]

Step 2: Selective Ethylation via Grignard Reaction

-

Rationale: A Grignard reagent, such as ethylmagnesium bromide (EtMgBr), is used to introduce the ethyl group. The reaction proceeds via nucleophilic substitution, where the more reactive chlorine at the C4 position is displaced by the ethyl group.

-

Procedure: 2,4-dichloro-5-fluoropyrimidine is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., 0°C). The EtMgBr solution is added dropwise to control the exotherm. The reaction yields 4-chloro-6-ethyl-5-fluoropyrimidine.[3]

Step 3: Radical Bromination of the Ethyl Group

-

Rationale: The final step introduces the bromine atom at the alpha-position of the ethyl group. This is achieved through a free-radical bromination mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this type of selective bromination as it provides a low, constant concentration of bromine. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the reaction.[3]

-

Procedure: 4-chloro-6-ethyl-5-fluoropyrimidine is dissolved in a non-polar solvent like carbon tetrachloride or chlorobenzene. NBS and a catalytic amount of AIBN are added. The mixture is heated under reflux with light initiation to facilitate radical formation. The reaction is monitored until completion, and the product, this compound, is purified from the succinimide byproduct.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic route to the target compound.

Application in Drug Discovery: The Voriconazole Keystone

The primary and most critical application of this compound is its role as the penultimate intermediate in the synthesis of Voriconazole.[1][4]

The Final Coupling Step

The bromoethyl moiety is an excellent electrophilic site. It reacts cleanly with the nucleophilic nitrogen of a substituted triazole ring (specifically, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, after conversion to its corresponding base-activated form) in a nucleophilic substitution reaction. This key bond-forming step assembles the core structure of Voriconazole. The remaining chlorine on the pyrimidine ring is subsequently removed in a reduction step to yield the final API.

Workflow: Final Assembly of Voriconazole

Caption: Role as a key intermediate for Voriconazole.

Beyond this principal use, its reactive nature makes it a valuable building block for creating libraries of novel heterocyclic compounds for screening in various drug discovery programs, including the development of kinase inhibitors and other antiviral agents.[10]

Quality Control and Analytical Validation

To ensure the reliability of synthetic outcomes, rigorous analytical validation is mandatory.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. Commercial suppliers often guarantee purity levels exceeding 97% for research-grade material.[5]

-

Structural Confirmation: The identity and structure of the compound are unequivocally confirmed using a combination of spectroscopic techniques:

Safety, Handling, and Storage Protocols

As a reactive halogenated compound, this compound requires careful handling to minimize risk to laboratory personnel.

Hazard Identification

The compound is classified with the following GHS hazard statements:

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[11][12][13]

-

Spill Management: In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid creating dust.[11][13]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Wear self-contained breathing apparatus if necessary.[12][13]

Storage

-

Store in a tightly closed container in a refrigerator (2-8°C).[5][6]

-

Keep in a dry and well-ventilated place away from incompatible materials.[11]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool in pharmaceutical development. Its well-defined synthesis, reactive nature, and crucial role in the production of Voriconazole underscore its importance. For researchers and process chemists, a thorough understanding of its properties, synthesis, and handling is essential for the successful and safe development of life-saving antifungal therapies.

References

- 1. This compound [lgcstandards.com]

- 2. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]

- 5. dev.klivon.com [dev.klivon.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound [myskinrecipes.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

A Technical Guide to Trihalophenylhydrazines: Nomenclature, Synthesis, and Applications Based on the Molecular Formula C₆H₅BrClFN₂

Part 1: Structural Elucidation and IUPAC Nomenclature

Deconstructing the Ambiguity of C₆H₅BrClFN₂

The molecular formula C₆H₅BrClFN₂ presents a nomenclature challenge as it does not immediately correspond to a single, unique chemical structure. A direct interpretation, where C₆H₅ represents a phenyl group, would imply that the remaining atoms (Br, Cl, F, N, N) are attached to a single carbon, which is structurally impossible.

A more systematic approach involves considering a stable aromatic core, the benzene ring (C₆), and determining the arrangement of substituents that satisfies the atom and hydrogen count. The formula requires a total of five hydrogen atoms. If we propose a hydrazine group (-NHNH₂) as the nitrogen-containing substituent, this accounts for three hydrogens (H₃) and both nitrogens (N₂). The remaining two hydrogens (H₂) must be attached to the benzene ring, which means the ring is substituted four times.

This leads to a plausible and chemically stable structural class: (halophenyl)hydrazines . Specifically, the formula C₆H₅BrClFN₂ corresponds to a benzene ring substituted with one bromine atom, one chlorine atom, one fluorine atom, and one hydrazine group.

Representative Isomer and IUPAC Naming

To provide a concrete example for this guide, we will focus on one specific constitutional isomer: (2-bromo-4-chloro-5-fluorophenyl)hydrazine . The naming of this compound follows the IUPAC rules for hydrazine derivatives.[1]

-

Parent Hydride: The parent structure is hydrazine (H₂N-NH₂).

-

Principal Group: The hydrazine group is treated as the principal functional group.

-

Substituent: The complex aromatic group attached to one of the nitrogen atoms is the (2-bromo-4-chloro-5-fluorophenyl) group.

-

Locants: Numbering of the benzene ring begins at the point of attachment to the hydrazine group (C1) and proceeds to give the lowest possible locants to the halogen substituents. However, IUPAC nomenclature for substituted hydrazines names the substituent group first.[1] Therefore, we number the phenyl ring to give the lowest locants to the substituents alphabetically (Bromo -> Chloro -> Fluoro), which in this case is 2-bromo, 4-chloro, 5-fluoro. The entire group acts as a substituent on the hydrazine parent.

Following IUPAC Rule C-921.1, compounds derived by replacing a hydrogen atom in hydrazine with a non-acyl group are named as substitution products of hydrazine.[1]

Preferred IUPAC Name (PIN): (2-Bromo-4-chloro-5-fluorophenyl)hydrazine

Part 2: Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The following table summarizes the expected properties.

| Property | Predicted Value / Characteristic | Rationale / Comparison |

| Molecular Weight | 269.47 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or reddish crystalline solid. | Phenylhydrazine and its derivatives are often crystalline solids that can change color on exposure to air and light.[3] |

| Melting Point | >200 °C (as hydrochloride salt) | Phenylhydrazine salts typically have high melting points; for example, phenylhydrazine hydrochloride melts at 250-254 °C.[4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and chloroform. | The aromatic ring confers hydrophobicity, while the hydrazine group allows for some polarity and hydrogen bonding. Phenylhydrazine itself is sparingly soluble in water but miscible with organic solvents.[3][5] |

| pKa | ~5.3 (for the hydrazinium ion) | The basicity of the terminal -NH₂ group is comparable to that of phenylhydrazine. |

Expected Spectroscopic Signatures

The structural identity of (2-bromo-4-chloro-5-fluorophenyl)hydrazine can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the benzene ring and broad signals for the three protons of the hydrazine group (-NH-NH₂), which are exchangeable with D₂O.

-

¹³C NMR: The spectrum would display six unique signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the attached halogens and hydrazine group.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically broad, around 3200-3400 cm⁻¹), C-N stretching, and characteristic absorptions for the C-Br, C-Cl, and C-F bonds in the fingerprint region.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Part 3: Synthesis Protocol and Mechanistic Pathway

Substituted phenylhydrazines are typically synthesized from the corresponding anilines via a two-step process involving diazotization followed by reduction.[3][7]

Overall Synthetic Workflow

The synthesis of (2-bromo-4-chloro-5-fluorophenyl)hydrazine proceeds from the starting material 2-bromo-4-chloro-5-fluoroaniline.

Detailed Experimental Protocol

Warning: This procedure involves toxic and corrosive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

Step 1: Diazotization of 2-Bromo-4-chloro-5-fluoroaniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-4-chloro-5-fluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

Maintenance: Keep the resulting diazonium salt solution in the ice bath for the next step.

Step 2: Reduction of the Diazonium Salt

-

Reductant Preparation: In a separate large beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq.) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution with continuous, vigorous stirring. A precipitate of the phenylhydrazine hydrochloride salt will form.

-

Isolation: After the addition is complete, allow the mixture to stand for 30 minutes. Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

Neutralization & Extraction: Resuspend the crude hydrochloride salt in water and neutralize it by the slow addition of a base (e.g., 20% NaOH solution) until the solution is alkaline. The free hydrazine base will separate. Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Part 4: Applications in Medicinal Chemistry

Phenylhydrazines are versatile building blocks in organic synthesis, valued for their role in constructing complex heterocyclic scaffolds.[8][9]

The Fischer Indole Synthesis

The most prominent application of substituted phenylhydrazines is the Fischer indole synthesis , a reaction discovered in 1883 that remains a cornerstone for producing the indole core found in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[10][11]

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[12]

Reaction Mechanism

The accepted mechanism involves several key transformations:[11][13]

-

Hydrazone Formation: The phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer (an 'ene-hydrazine').

-

[11][11]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[11][11]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond.

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: The final step is the elimination of an ammonia molecule to form the stable, aromatic indole ring.

The specific substituents on the phenylhydrazine ring, such as the bromo, chloro, and fluoro groups in our example, can significantly influence the reaction's efficiency and regioselectivity.[12][14]

Part 5: Safety and Toxicological Profile

Phenylhydrazine and its derivatives are classified as toxic and hazardous substances. Proper handling and safety protocols are mandatory.[15]

-

Toxicity: Phenylhydrazines are toxic if swallowed, inhaled, or absorbed through the skin.[4] They can cause damage to red blood cells, leading to hemolytic anemia, and may also cause liver and kidney damage.[15][16]

-

Irritation and Sensitization: These compounds are irritants to the skin, eyes, and respiratory tract.[4] They are also known skin sensitizers, meaning that after initial exposure, even very small subsequent exposures can cause an allergic skin reaction.[16]

-

Carcinogenicity: Phenylhydrazine is classified as a possible human carcinogen.[4]

-

Handling: Always handle phenylhydrazine derivatives in a chemical fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16] Avoid creating dust if handling a solid. Store in a cool, dry, well-ventilated area away from light and oxidizing agents.[4]

References

- 1. acdlabs.com [acdlabs.com]

- 2. 3-Bromophenylhydrazine hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylhydrazine (CICADS) [inchem.org]

- 16. nj.gov [nj.gov]

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine SMILES and InChIKey string

An In-Depth Technical Guide to 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine: Synthesis, Applications, and Core Chemical Properties

Executive Summary

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. The document details the compound's chemical identity, physicochemical properties, and its pivotal role as a key intermediate in the synthesis of prominent pharmaceutical agents, most notably the broad-spectrum antifungal drug Voriconazole.[1][2][3][4][5] A detailed, industrially relevant synthesis protocol is presented, alongside essential safety, handling, and storage information. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Chemical Identity and Properties

This compound is a polysubstituted pyrimidine ring, a structural motif of significant interest in drug design due to its presence in nucleobases and its ability to engage in various biological interactions. The strategic placement of chloro, fluoro, and bromoethyl groups provides multiple reactive sites and modulates the molecule's electronic and steric properties.

1.1 Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[6] |

| CAS Number | 188416-28-6[6] |

| SMILES | CC(C1=C(C(=NC=N1)Cl)F)Br[6] |

| InChIKey | AAESVRBYUDTWKH-UHFFFAOYSA-N[6] |

1.2 Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClFN₂ | PubChem[6] |

| Molecular Weight | 239.47 g/mol | PubChem[6] |

| Boiling Point | 257.85°C at 760 mmHg | MySkinRecipes[7] |

| Density | 1.725±0.06 g/cm³ (Predicted) | Echemi[8] |

Significance and Applications in Drug Discovery

The unique arrangement of functional groups makes this compound a highly valuable intermediate in pharmaceutical synthesis.

-

Key Intermediate for Voriconazole: The compound is most famously recognized as a crucial precursor in the synthesis of Voriconazole, a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[1][2][3] The bromoethyl group serves as the electrophilic site for coupling with the triazole moiety, a critical step in constructing the final drug molecule.

-

Versatile Synthetic Building Block: Beyond Voriconazole, its structure is leveraged in broader drug discovery efforts. The reactive bromoethyl moiety allows for nucleophilic substitution, enabling the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

Modulation of Pharmacological Properties: The halogen substituents play a critical role. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom provides another potential site for modification via cross-coupling reactions or nucleophilic aromatic substitution.

-

Emerging Applications: Researchers utilize this compound in the development of other biologically active molecules, including kinase inhibitors and antiviral agents, where the pyrimidine core acts as a scaffold.[7] Its structure is also valuable for synthesizing nucleotide analogs for potential anticancer therapies and for creating radiolabeled tracers for positron emission tomography (PET) imaging.

Caption: Core applications of the title compound in pharmaceutical R&D.

Synthesis Methodology

An efficient and industrially scalable synthesis route starts from inexpensive, readily available materials, avoiding the high cost associated with earlier methods that used 5-fluorouracil.[1][2] The following protocol is adapted from a patented method that emphasizes yield, safety, and simplicity.[1]

Workflow Overview

Caption: Four-step synthesis workflow from ethyl 2-fluoroacetate.

3.1 Detailed Experimental Protocol

This protocol is for informational purposes and should only be performed by qualified chemists in a controlled laboratory setting.

Step 1: Synthesis of 2-fluoro Propionylacetic acid ethyl ester

-

To a suitable reaction vessel, add the solvent and triethylamine.

-

Cool the mixture to 15–30°C.

-

Slowly add a mixture of ethyl 2-fluoroacetate and propionyl chloride while maintaining the temperature.

-

Stir the reaction for 10–16 hours.

-

Upon completion, perform a standard aqueous work-up. Recover the solvent, extract the product, dry the organic layer, and purify by rectification to obtain the target ester.[1]

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

-

In a three-necked flask, dissolve sodium methoxide in methanol and cool to 10°C.

-

Add the 2-fluoro propionylacetic acid ethyl ester from Step 1 dropwise.

-

Add formamidine acetate to the mixture in one portion.

-

Stir the reaction at 15°C for approximately 20 hours.

-

After the reaction, cool to 0°C and adjust the pH to 6 with acetic acid.

-

Heat the solution and filter while hot. The filtrate is then concentrated under reduced pressure to yield the solid product.[1]

Step 3: Chlorination

-

The cyclized product from Step 2 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

The reaction is typically heated to drive it to completion.

-

After the reaction, the excess chlorinating agent is carefully quenched, and the product is isolated via extraction and solvent removal to yield 4-chloro-6-ethyl-5-fluoropyrimidine.[9]

Step 4: Bromination

-

Dissolve the chlorinated product from Step 3 in a suitable solvent (e.g., dichloroethane).

-

Add a brominating agent, such as N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux (e.g., 60-75°C) for 10-13 hours.

-

After the reaction, quench with water, separate the organic layer, and wash it sequentially with sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and recover the solvent by distillation under reduced pressure to obtain the final product, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, as a light yellow liquid.[1] Yields of 88-93% have been reported for this final step.[1]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Commercial suppliers typically provide material with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC).[10] Structural confirmation is achieved through methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Safety, Handling, and Storage

5.1 Hazard Identification

According to GHS classification, this compound presents the following hazards:

5.2 Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[12]

-

Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors.[12]

-

Use spark-proof tools and remove all sources of ignition during handling.[12]

5.3 Storage

-

Store in a tightly closed container in a cool, dry place.

-

Recommended storage temperature is between 2-8°C.[7]

Conclusion

This compound stands out as a high-value synthetic intermediate, primarily due to its indispensable role in the production of Voriconazole. Its well-defined reactivity and the synergistic effects of its halogen substituents make it a versatile tool for medicinal chemists. As research into novel kinase inhibitors, antiviral agents, and other complex therapeutics continues, the demand for such strategically functionalized heterocyclic building blocks is expected to grow, ensuring its continued relevance in the field of drug discovery.

References

- 1. CN103896855A - Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | 188416-28-6 [chemicalbook.com]

- 4. This compound CAS#: [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C6H5BrClFN2 | CID 10911633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. echemi.com [echemi.com]

- 9. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]

- 10. dev.klivon.com [dev.klivon.com]

- 11. 188416-28-6|this compound|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Spectroscopic Overview

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine possesses a unique combination of substituents on the pyrimidine ring, each contributing distinctively to its spectroscopic signature. The presence of bromine, chlorine, and fluorine atoms, along with a chiral center at the bromoethyl group, results in complex but interpretable spectra.

Molecular Formula: C₆H₅BrClFN₂ Molecular Weight: 239.47 g/mol CAS Number: 188416-28-6

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following data is predicted based on computational models and analysis of similar structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring proton and the protons of the bromoethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.85 | s | 1H | H-2 |

| ~5.40 | q | 1H | -CH(Br)- |

| ~2.05 | d | 3H | -CH₃ |

Causality and Insights:

-

The downfield shift of the H-2 proton is characteristic of its position on the electron-deficient pyrimidine ring.

-

The quartet for the methine proton (-CH(Br)-) is due to coupling with the three methyl protons. The significant downfield shift is a result of the deshielding effect of the adjacent bromine atom and the pyrimidine ring.

-

The doublet for the methyl protons is a result of coupling to the single methine proton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR will provide information on both the aromatic and aliphatic carbons. The presence of fluorine will introduce C-F coupling.

| Chemical Shift (δ) ppm | J (Hz) | Assignment |

| ~158.2 | d, J(C,F) ≈ 20 | C-6 |

| ~157.0 | s | C-2 |

| ~154.5 | d, J(C,F) ≈ 260 | C-5 |

| ~131.8 | d, J(C,F) ≈ 15 | C-4 |

| ~45.5 | s | -CH(Br)- |

| ~22.1 | s | -CH₃ |

Causality and Insights:

-

The carbon atoms attached to or in close proximity to the fluorine atom (C-4, C-5, and C-6) are expected to show splitting due to carbon-fluorine coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms, with ¹J(C,F) being the largest.

-

The C-5 carbon, directly bonded to fluorine, will exhibit the largest coupling constant.

-

The presence of electronegative halogens (Cl, F) and nitrogen atoms in the ring leads to the downfield chemical shifts of the ring carbons.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom on the pyrimidine ring.

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -130 | s |

Causality and Insights:

-

The chemical shift of the fluorine atom is influenced by the electronic environment of the pyrimidine ring. The specific value can be a sensitive probe of substitution patterns.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Step-by-step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Tune and shim the magnetic field to achieve optimal resolution and lineshape.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a suitable pulse program. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. The chemical shifts should be referenced to TMS (0 ppm) for ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a complex molecular ion region due to the isotopic distribution of bromine and chlorine.

| m/z | Relative Abundance | Assignment |

| 238 | High | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |

| 240 | High | [M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) |

| 242 | Medium | [M]⁺ (with ⁸¹Br, ³⁷Cl) |

| 159 | Medium | [M - CH(Br)CH₃]⁺ |

| 79/81 | High | [Br]⁺ |

Causality and Insights:

-

Isotopic Pattern: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion at m/z 238, 240, and 242.[1][2][3] The relative intensities of these peaks are a definitive indicator of the presence of one Br and one Cl atom.

-

Fragmentation: Under electron ionization, the molecule is expected to fragment. A likely fragmentation pathway is the loss of the bromoethyl side chain to give a stable pyrimidine cation at m/z 159. The observation of ions corresponding to the bromine isotopes at m/z 79 and 81 is also highly probable.

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-step Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion cluster and significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic pattern of the molecular ion to confirm the elemental composition. Compare the observed fragmentation pattern with predicted pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2980, 2920 | Weak | C-H stretch (aliphatic) |

| ~1580, 1470 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

| ~800 | Strong | C-Cl stretch |

| ~650 | Medium | C-Br stretch |

Causality and Insights:

-

The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring vibrations.

-

The C-X (halogen) stretching vibrations are typically found in the fingerprint region (< 1500 cm⁻¹). The C-F stretch is usually the most intense and at the highest frequency among the carbon-halogen bonds.[4] The C-Cl and C-Br stretches appear at lower wavenumbers.

-

The C-H stretching vibrations are observed around 3000 cm⁻¹, with the aromatic C-H at a slightly higher frequency than the aliphatic C-H stretches.

Experimental Protocol for IR Data Acquisition

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Abstract

This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. As a substituted pyrimidine, this molecule holds potential as a versatile building block in medicinal chemistry and materials science, making unambiguous structural characterization paramount. This document outlines the theoretical basis for the predicted chemical shifts and coupling constants, rooted in the principles of molecular structure and substituent effects. Furthermore, it presents detailed, field-proven protocols for high-quality data acquisition and processing. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular structure elucidation.

Introduction: The Structural Imperative

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, renowned for its presence in a multitude of bioactive molecules. The title compound, this compound, is a highly functionalized derivative, featuring a strategic arrangement of halogen atoms and an alkyl side chain that offer multiple avenues for further chemical modification. The precise assignment of its ¹H and ¹³C NMR spectra is the foundational step in verifying its synthesis and understanding its reactivity.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei.[1] For this particular molecule, the analysis is nuanced by the presence of multiple electronegative substituents (Cl, F, Br) and the spin-active ¹⁹F nucleus, which induces characteristic splitting patterns through spin-spin coupling.[2][3] This guide will deconstruct these influences to provide a clear and logical assignment of all proton and carbon signals.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, a systematic numbering scheme is applied to the molecular structure of this compound, as illustrated below.

References

Mass spectrometry fragmentation of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for the complex halogenated heterocyclic compound, this compound. As a significant building block in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents, its unambiguous identification is critical.[1][2] This document, intended for researchers and drug development professionals, moves beyond simple spectral interpretation to explain the causal chemical principles driving the fragmentation process. We will explore the key roles of alpha-cleavage, halogen loss, and pyrimidine ring scission. Detailed experimental protocols, data interpretation tables, and visual diagrams are provided to create a self-validating framework for the analysis of this and structurally related molecules.

Introduction to this compound

This compound is a multi-halogenated pyrimidine derivative with significant utility in medicinal chemistry.[2] Its structure incorporates a stable aromatic pyrimidine core and a reactive bromoethyl side chain, making it a versatile intermediate.[1] The presence of three different halogens (Fluorine, Chlorine, and Bromine) presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior is essential for reaction monitoring, purity assessment, and structural confirmation in drug discovery workflows.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 188416-28-6 | [3] |

| Molecular Formula | C₆H₅BrClFN₂ | [3] |

| Molecular Weight | 239.47 g/mol | [1][3] |

| Monoisotopic Mass | 237.93087 Da | [3] |

| IUPAC Name | This compound | [3] |

Fundamental Principles of EI-MS for Halogenated Compounds